Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone]
Overview
Description
Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis[(2-ethylpiperidin-1-yl)methanone] groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid as the primary starting material.
Formation of Intermediates: The pyridine-2,6-dicarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-ethylpiperidine in the presence of a base such as triethylamine (TEA) to form the desired bis[(2-ethylpiperidin-1-yl)methanone] derivative.
Industrial Production Methods
Industrial production of Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of pyridine-2,6-dicarboxylic acid and 2-ethylpiperidine are handled using automated systems.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the piperidine moieties.
Scientific Research Applications
Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Metal Ions: Act as a chelating agent, binding to metal ions and forming stable complexes.
Inhibit Enzymes: Interact with and inhibit the activity of certain enzymes, leading to potential therapeutic effects.
Modulate Receptors: Bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] can be compared with other similar compounds such as:
Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl)bis(propan-1-ol): Known for its selective stripping of actinide ions from organic phases.
5,5′-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Exhibits significant antimicrobial activity.
Biphenyl-2,2’-diylbis(3,4-dihydropyridin-1(2H)-ylmethanone):
Properties
IUPAC Name |
[6-(2-ethylpiperidine-1-carbonyl)pyridin-2-yl]-(2-ethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-16-10-5-7-14-23(16)20(25)18-12-9-13-19(22-18)21(26)24-15-8-6-11-17(24)4-2/h9,12-13,16-17H,3-8,10-11,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTONXEBONWNCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NC(=CC=C2)C(=O)N3CCCCC3CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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